molecular formula C11H18N2O6Pt B611933 Zeniplatin CAS No. 111490-36-9

Zeniplatin

Numéro de catalogue B611933
Numéro CAS: 111490-36-9
Poids moléculaire: 469.357
Clé InChI: QPWBZVAOCWJTFK-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Zeniplatin is a platinum-based chemotherapy agent . It was developed for the treatment of various forms of cancer, including sarcomas, carcinomas, lymphomas, and germ cell tumors . The decision to develop Zeniplatin was based on its broad spectrum of antitumor activity against murine tumors and human xenografts in athymic mice .


Synthesis Analysis

Zeniplatin is synthesized from 2,2-dibromomethyl-1,3-propanediol, which is then reduced with platinum dioxide in ethanol . The resulting compound, 2,2-bis(aminomethyl)-1,3-propanediol, is mixed with potassium dichloroplatinate to form [2,2-bis(aminomethyl)-1,3-propanediol-N,N’]dichloroplatinum . This compound is then mixed with the disilver salt of 1,1-cyclobutanedicarboxylic acid to form Zeniplatin .


Molecular Structure Analysis

Zeniplatin has a molecular formula of C11H20N2O6Pt and an average mass of 471.370 Da . It is a platinum complex with a structure that includes a cyclobutanedicarboxylate and a 2,2-bis(aminomethyl)-1,3-propanediol .

Applications De Recherche Scientifique

Oncology: Phase I Clinical and Pharmacokinetic Study

Summary of the Application

Zeniplatin, a new platinum complex, was given to 46 patients with refractory solid malignancies without hydration or mannitol as a 60- to 90-min intravenous infusion every 3 weeks at doses ranging from 8 to 145 mg/m² .

Methods of Application

The drug was administered via a 60- to 90-minute intravenous infusion every 3 weeks . The doses ranged from 8 to 145 mg/m² .

Results or Outcomes

The maximum tolerated dose of Zeniplatin was 145 mg/m² . The dose-limiting toxicity was dose-related leukopenia and neutropenia . Zeniplatin did not induce significant neurological or auditory toxicity . At 145 mg/m², the creatinine clearance decreased by a mean of 40% after 2 cycles of therapy . Two patients, one with malignant melanoma and one with renal cell cancer, achieved a partial response .

Oncology: Phase II Trial in Advanced Ovarian Cancer

Summary of the Application

A phase II trial of Zeniplatin was conducted in 31 patients with advanced ovarian cancer to examine the safety and activity of the agent when used as a salvage treatment in individuals previously exposed to organoplatinum-based therapy .

Safety And Hazards

Zeniplatin is an antineoplastic agent and should be handled with care . It was discontinued due to severe renal toxicity observed in clinical trials .

Propriétés

IUPAC Name

2,2-bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4.C5H14N2O2.Pt/c7-4(8)6(5(9)10)2-1-3-6;6-1-5(2-7,3-8)4-9;/h1-3H2,(H,7,8)(H,9,10);8-9H,1-4,6-7H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMDVERDMZLRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)C(=O)O.C(C(CN)(CO)CO)N.[Pt]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O6Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum

Citations

For This Compound
10
Citations
PF Dodion, D de Valeriola, N Crespeigne… - Annals of …, 1991 - Elsevier
… Zeniplatin did not induce significant neurological or auditory toxicity. Zeniplatin was not … An in vitro study of the rate and extent of zeniplatin binding to protein in human plasma was …
Number of citations: 18 www.sciencedirect.com
PHB Willemse, JA Gietema, NH Mulder… - European Journal of …, 1993 - Elsevier
… The dose-limiting toxicity of zeniplatin in a phase I study was myelosuppression… zeniplatin mentions reversible renal toxicity at 76 and 100 mg/m2 [lo]. The pharmacokinetics of zeniplatin …
Number of citations: 10 www.sciencedirect.com
S Aamdal, U Bruntsch, J Kerger, J Verweij… - Cancer chemotherapy …, 1997 - Springer
… Zeniplatin gave objective … that zeniplatin has some activity (14%) in patients with advanced malignant melanoma, but no conclusion can be drawn regarding the activity of zeniplatin in …
Number of citations: 14 link.springer.com
M Markman, LC DeMarco, M Birkhofer… - Journal of cancer …, 1993 - Springer
There is a critical need to find new chemotherapeutic agents that are active in platinum-refractory ovarian cancer. A phase II trial of zeniplatin (CL 286 558), a third-generation platinum …
Number of citations: 10 link.springer.com
I Olver, M Green, W Peters, A Zimet… - American journal of …, 1995 - europepmc.org
A third-generation platinum analogue, zeniplatin, was administered at a dose of 145 mg/m2 intravenously over 60-90 minutes every 21 days as the initial chemotherapy to 21 patients …
Number of citations: 13 europepmc.org
D de Valeriola, A Forrest, P Dodion… - Platinum and Other …, 1991 - Springer
In an effort to develop more active and less toxic analogues of cisplatin, zeniplatin (code number: CL 286,558; [2, 2-Bis (aminomethyl)-1, 3-propanediol-N,N′] [1, 1-cyclobutane …
Number of citations: 8 link.springer.com
LC De Marco, DR Budman, C Lathia, P Amorusi… - Cancer chemotherapy …, 1995 - Springer
… A total of 12 patients were given zeniplatin at 120 mg/m 2 by rapid … urine by atomic absorption, and free zeniplatin was analyzed in plasma … These findings suggest that zeniplatin has a …
Number of citations: 6 link.springer.com
M Piccart, R Rastogi, JD Kantrowitz… - Platinum and Other …, 1991 - books.google.com
In an effort to develop more active and less toxic analogues of cisplatin, zeniplatin (code number: CL 286,558;[2, 2-Bis (aminomethyl)-l, 3-propanediol-N, N'][1, 1-cyclobutane …
Number of citations: 0 sc.panda985.com
C Meijer, NH Mulder, H Timmer-Bosscha, WJ Sluiter… - Cancer research, 1992 - AACR
… carboplatin (CBDCA) and zeniplatin but less for enloplatin (… , for CBDCA 1.7-fold, for zeniplatin 1.7-fold, and almost to the … for CBDCA 1.9-fold, and for zeniplatin 1.2-fold; no effect was …
Number of citations: 296 aacrjournals.org
PH Willemse, JA Gieterra, DT Sleijfer, NH Mulder… - Proc Am Soc Clin Oncol, 1991
Number of citations: 8

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.